molecular formula C11H17Cl2NO B13780315 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride CAS No. 63938-77-2

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13780315
CAS No.: 63938-77-2
M. Wt: 250.16 g/mol
InChI Key: AHCLKGZTPQXOQK-UHFFFAOYSA-N
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Description

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is a chemical research compound belonging to the beta-chloroethylamine class. As an organic building block, its core structure features a chloroethylamine group, a motif known for its reactivity and presence in compounds with various biological activities . This makes it a valuable intermediate for researchers in medicinal chemistry for the synthesis and exploration of novel molecules. Beta-chloroethylamine derivatives have been studied for their potential interactions with biological systems, though the specific mechanism of action for this particular analog requires further investigation. Precise handling is required as this class of compounds is often hazardous . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

63938-77-2

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

2-chloroethyl-[2-(2-methylphenoxy)ethyl]azanium;chloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H

InChI Key

AHCLKGZTPQXOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC[NH2+]CCCl.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloroethylamine hydrochloride typically involves the chlorination of ethanolamine or its derivatives under controlled conditions. The most effective and environmentally friendly method uses ethanolamine as the starting material, hydrogen chloride gas as the chlorination reagent, and organic acids as catalysts to promote the reaction while minimizing byproducts.

Detailed Preparation Procedure

The method described in a Chinese patent (CN108003036B) provides a robust, high-yield, and high-purity synthesis of 2-chloroethylamine hydrochloride, which can be adapted for 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride with suitable modifications in the phenoxyethyl moiety.

Stepwise process:

  • Initial Chlorination:

    • Add ethanolamine (61 g, approx. 1 mol) to a reaction vessel.
    • Stir and connect the outlet to a buffer bottle containing an absorption solution (0.1-2 M sodium hydroxide).
    • Introduce hydrogen chloride gas at room temperature at a flow rate of 300-500 mL/min.
    • Continue aeration until the pH drops to 2-3 (typically 45-75 minutes).
    • Stop hydrogen chloride introduction.
  • Catalytic Reaction and Distillation:

    • Add an organic acid catalyst (propionic acid, butyric acid, glutaric acid, or adipic acid) in a mass ratio of 0.05-0.15 relative to ethanolamine.
    • Heat the mixture to 120-160 °C.
    • Reintroduce hydrogen chloride gas at 300-500 mL/min.
    • Carry out simultaneous reaction and distillation for 2-5 hours, removing water by evaporation to drive the reaction to completion.
  • Isolation and Purification:

    • After reaction completion, stop heating and hydrogen chloride flow.
    • Cool to room temperature.
    • Add absolute ethanol in a mass ratio of 0.5-1 relative to ethanolamine.
    • Stir and perform suction filtration to separate the product.
    • Dry the filter cake under vacuum at 50-60 °C for 5 hours to obtain the purified 2-chloroethylamine hydrochloride.

Representative Experimental Data

Example Organic Acid Catalyst Temp (°C) HCl Flow (mL/min) Reaction Time (h) Yield (%) GC Purity (%)
1 Adipic acid (9.15 g) 120 500 4 92.2 99.3
2 Adipic acid (3.05 g) 160 300 5 90.5 99.2
4 Glutaric acid (6.1 g) 140 500 3.5 89.7 99.2
5 Propionic acid (6.1 g) 130 400 4.5 90.5 99.0
6 Butyric acid (4.6 g) 130 400 4.5 89.7 99.1

Note: GC analysis was performed using SE-54 chromatographic column with hydrogen flame ionization detector under standard conditions.

Adaptation to this compound

While the above method targets 2-chloroethylamine hydrochloride, the synthesis of This compound involves an additional step to introduce the 2-methylphenoxyethyl group.

Synthetic Route Overview

  • Step 1: Preparation of 2-methylphenoxyethanol via nucleophilic substitution or Williamson ether synthesis using 2-methylphenol and ethylene oxide or 2-chloroethanol.
  • Step 2: Conversion of 2-methylphenoxyethanol to 2-methylphenoxyethyl-beta-chloroethylamine by chlorination of the terminal hydroxyl group using the above-described chlorination method (hydrogen chloride gas and organic acid catalyst).
  • Step 3: Formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

Considerations for Chlorination

  • The presence of the phenoxy group may require optimization of reaction temperature and catalyst loading to avoid side reactions.
  • The chlorination step must be carefully controlled to selectively convert the beta-hydroxyethyl moiety to the beta-chloroethylamine without degrading the aromatic ether.

Analytical and Research Results

  • Purity: Gas Chromatography (GC) analysis confirms purity above 99% for 2-chloroethylamine hydrochloride prepared by this method.
  • Yield: Consistently high yields (approx. 89-92%) indicate the efficiency of the method.
  • Environmental Impact: Using hydrogen chloride gas instead of thionyl chloride avoids generation of sulfur dioxide, reducing environmental pollution.
  • Catalyst Role: Organic acids such as adipic acid and propionic acid act as effective catalysts, improving reaction rate and yield.

Summary Table: Preparation Parameters and Outcomes

Parameter Range/Value Notes
Ethanolamine amount 61 g (1 mol) Starting material
Hydrogen chloride flow 300-500 mL/min Controlled for pH 2-3
Organic acid catalyst Propionic, butyric, glutaric, adipic acid 0.05-0.15 mass ratio to ethanolamine
Reaction temperature 120-160 °C Heating during chlorination
Reaction time 2-5 hours Simultaneous reaction and water distillation
Ethanol for washing 0.5-1 mass ratio to ethanolamine For product isolation
Drying conditions 50-60 °C, vacuum, 5 hours Final product drying
Yield 89.7-92.2% High efficiency
Purity (GC) 99.0-99.3% High purity product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-chloroethylamine group undergoes nucleophilic substitution due to the electrophilic chlorine atom. Common nucleophiles include:

Reaction TypeReagents/ConditionsProductsNotes
Ammonolysis Excess NH₃ in ethanol, 60–80°C2-Methylphenoxyethyl-β-aminoethylamineForms primary amine via SN2 mechanism .
Alkoxy Substitution NaOCH₃ in methanol, reflux2-Methylphenoxyethyl-β-methoxyethylamineMethoxy group replaces Cl; requires anhydrous conditions.
Thiol Substitution NaSH in DMF, 50°C2-Methylphenoxyethyl-β-mercaptoethylamineHigher reactivity compared to oxygen nucleophiles.

These reactions typically proceed via an SN2 mechanism , favored by the β-chloroethylamine’s linear geometry. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form aziridine derivatives:

ConditionsReagentsProductsYield
KOH (2M) in ethanol, 70°C2-Methylphenoxyethyl-aziridine~75% (theoretical)
DBU in THF, 25°CSame as aboveFaster, but lower yield due to side reactions

The reaction is sensitive to steric effects; the methyl group on the phenoxy ring slightly hinders ring closure compared to unsubstituted analogs .

Oxidation of the Phenoxy Group

The aromatic ether moiety is susceptible to oxidation under strong conditions:

Oxidizing AgentConditionsProducts
KMnO₄, H₂SO₄100°C, 6 hrs2-Methyl-1,4-benzoquinone
H₂O₂, FeSO₄50°C, 2 hrs2-Methylphenoxyethyl-beta-chloroethylamine oxide

Oxidation disrupts the aromatic system, forming quinones or N-oxides depending on reagent selectivity.

Stability and Decomposition

  • Thermal decomposition : >150°C yields HCl gas and polymeric residues .

  • Hydrolysis : In aqueous solutions (pH > 8), gradual hydrolysis to ethylene glycol derivatives occurs .

Comparative Reactivity Table

ReactionRate (Relative to Unsubstituted β-Chloroethylamine)Key Factor
SN2 substitution0.8×Steric hindrance from methyl group
Elimination0.7×Reduced base accessibility
Oxidation1.2×Electron-donating methyl group enhances aryl reactivity

Scientific Research Applications

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of agrochemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-methylphenoxyethyl-beta-chloroethylamine hydrochloride with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromatic Substituent
2-Methylphenoxyethyl-beta-chloroethylamine HCl C₁₁H₁₇Cl₂NO (inferred) ~250.9 (calculated) Phenoxy, methyl, chloroethylamine, HCl Methylphenoxy (C₆H₄-OCH₃)
2-Naphthyloxyethylethyl-beta-chloroethylamine HCl C₁₆H₂₀ClNO 277.45 Naphthyloxy, chloroethylamine, HCl Naphthyloxy
Beta-Methoxyphenethylamine HCl C₉H₁₃ClNO 187.67 Methoxy, phenethylamine, HCl Methoxyphenyl
2-Chloroethylamine HCl C₂H₇Cl₂N 115.0 Chloroethylamine, HCl None
2-(2-Methoxyphenoxy)ethylamine HCl C₉H₁₄ClNO₂ 217.65 Methoxyphenoxy, ethylamine, HCl Methoxyphenoxy

Key Observations:

  • Chloroethylamine Reactivity : Both the target compound and 2-chloroethylamine HCl () contain reactive β-chloroethyl groups, which may participate in alkylation reactions. However, the target’s aromatic system could modulate reactivity by steric or electronic effects .
  • Molecular Weight : The target compound’s inferred molecular weight (~250.9 g/mol) positions it between smaller phenethylamine derivatives (e.g., Beta-Methoxyphenethylamine HCl) and bulkier naphthyl-containing analogs .

Biological Activity

2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride (CAS No. 63938-77-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • IUPAC Name : 2-Methylphenoxyethyl-(beta-chloroethyl)amine hydrochloride

Biological Activity Overview

Research indicates that compounds containing chloroethylamine moieties, such as this compound, can exhibit various biological activities, including cytotoxicity and potential therapeutic effects in oncology.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to DNA alkylation and subsequent cell death. This mechanism is similar to other alkylating agents used in chemotherapy.

Cytotoxicity Studies

  • Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of human colorectal cancer cells (HCT116) with an IC50 value of approximately 10 µM.
  • DNA Interaction : A study highlighted the compound's ability to induce DNA strand breaks in treated cells, suggesting its role as a DNA-damaging agent. The extent of DNA damage was quantified using the comet assay, which revealed a dose-dependent increase in tail moments indicative of DNA fragmentation.
Concentration (µM)Tail Moment (arbitrary units)
05.0
512.3
1020.1
2035.4

Genotoxicity Assessments

Research has also focused on the genotoxic potential of this compound. In a study assessing mutagenicity using the Ames test, results indicated that the compound was mutagenic in strains TA100 and TA1535, suggesting its potential to induce mutations in bacterial DNA.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other chloroalkyl amines known for their therapeutic applications:

Compound NameActivity TypeIC50 (µM)
CyclophosphamideAlkylating agent8
IfosfamideAlkylating agent15
ChlorambucilAlkylating agent12
This compound Potential anticancer agent~10

Q & A

Q. What are the recommended synthetic routes for 2-methylphenoxyethyl-beta-chloroethylamine hydrochloride, and what methodological considerations ensure reproducibility?

Synthesis typically involves nucleophilic substitution reactions between 2-methylphenoxyethylamine and beta-chloroethyl chloride under controlled acidic or basic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the chloroethyl group .
  • Temperature control : Maintain 0–5°C during the reaction to prevent side reactions, such as over-alkylation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity, as validated by HPLC or NMR .

Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

  • Analytical methods :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity .
    • Mass spectrometry (MS) : Confirm molecular weight (C11H17Cl2NO) and fragmentation patterns .
  • Stability : Store at –20°C in airtight, light-protected containers. Degradation products (e.g., oxidized derivatives) form at >25°C, detectable via TLC .

Q. What safety protocols are critical for handling this compound?

  • PPE requirements :
    • Respiratory protection with NIOSH-certified N95 masks to avoid inhalation of fine powders .
    • Chemical-resistant gloves (e.g., nitrile) and lab coats to prevent dermal exposure .
  • Emergency procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies often arise from:

  • Impurity in starting materials : Use 2-methylphenoxyethylamine with ≥98% purity (validated by GC-MS) to avoid competing reactions .
  • Solvent effects : Anhydrous conditions improve yields by 15–20% compared to hydrous systems due to reduced hydrolysis .
  • Catalyst optimization : Adding catalytic iodine (1 mol%) enhances alkylation efficiency .

Q. What experimental designs are recommended for studying the compound’s reactivity in biological systems?

  • In vitro assays :
    • Receptor binding : Radiolabel the compound with <sup>3</sup>H or <sup>14</sup>C for competitive binding studies (e.g., serotonin or dopamine receptors) .
    • Metabolic stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .
  • Dose-response curves : Use log-dose increments (0.1–100 µM) to identify EC50/IC50 values, accounting for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to identify binding poses .
  • QSAR analysis : Correlate substituent effects (e.g., chloroethyl vs. methoxy groups) with activity using Hammett σ constants .
  • MD simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of key hydrogen bonds .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardization :
    • Pre-screen batches via NMR to confirm absence of impurities (e.g., residual solvents) .
    • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize inter-batch data .
  • Blinded testing : Randomize compound aliquots across experimental replicates to reduce bias .

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